molecular formula C7H6ClFO B1586196 2-Chloro-4-fluoroanisole CAS No. 2267-25-6

2-Chloro-4-fluoroanisole

Cat. No. B1586196
CAS RN: 2267-25-6
M. Wt: 160.57 g/mol
InChI Key: RKCGJVGMRPKPNY-UHFFFAOYSA-N
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Patent
US07576098B2

Procedure details

Following the procedure for Intermediate 390.2, 2-chloro-4-fluoro-1-methoxybenzene (1.0 g, 6.3 mmol) afforded 840 mg of Intermediate 392.1 as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 3.91 (s, 3H) 6.90-7.00 (m, 1H) 7.41 (dd, J=9.35, 6.32 Hz, 1H) 10.27 (s, 1H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9](CC)=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([F:12])[CH:3]=1.ClC1C=C(F)C=C[C:15]=1[O:21]C>>[Cl:1][C:2]1[C:9]([O:21][CH3:15])=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([F:12])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=O)C=C1CC)F
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=O)C=C1OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 840 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.